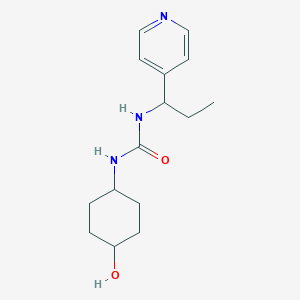![molecular formula C18H24N4O2 B6640375 1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HCMU and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of HCMU involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. HCMU has been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. It has also been found to inhibit the activity of proteases, which are enzymes that are involved in the replication of viruses. Additionally, HCMU has been found to inhibit the activity of bacterial cell wall synthesis enzymes, which are essential for the growth and survival of bacteria.
Biochemical and Physiological Effects:
HCMU has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. Additionally, HCMU has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
HCMU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, HCMU also has some limitations for lab experiments. It is a highly potent compound and requires careful handling. Additionally, its effects on normal cells and tissues are not well understood and require further investigation.
Zukünftige Richtungen
There are several future directions for the study of HCMU. One direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its effects on normal cells and tissues to better understand its safety profile. Additionally, further research is needed to optimize the synthesis method of HCMU and to develop more potent derivatives of this compound.
Conclusion:
In conclusion, HCMU is a chemical compound that has shown promising results in various scientific research fields. It has potential applications in the treatment of cancer, viral infections, and bacterial infections. HCMU has a well-understood mechanism of action and has several advantages for lab experiments. However, its effects on normal cells and tissues require further investigation. There are several future directions for the study of HCMU, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of HCMU involves the condensation of 3-(1-methylimidazol-2-yl)phenyl isocyanate with 1-(3-hydroxycyclohexyl)methylamine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain pure HCMU.
Wissenschaftliche Forschungsanwendungen
HCMU has shown potential applications in various scientific research fields. It has been studied for its anticancer, antiviral, and antibacterial properties. HCMU has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of various types of cancer. It has also been studied for its antiviral properties and has shown potential in the treatment of viral infections. Additionally, HCMU has been found to have antibacterial properties and has shown potential in the treatment of bacterial infections.
Eigenschaften
IUPAC Name |
1-[(3-hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-22-9-8-19-17(22)14-5-3-6-15(11-14)21-18(24)20-12-13-4-2-7-16(23)10-13/h3,5-6,8-9,11,13,16,23H,2,4,7,10,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRLAMOARYQROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)NC(=O)NCC3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![N-(2-hydroxyethyl)-N-methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B6640329.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)


![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)
![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)
![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)

![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)
![1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B6640370.png)
![[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B6640380.png)